2-(4-Methoxybenzamido)acetic acid

Description

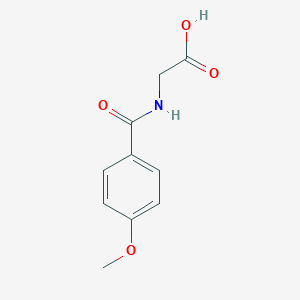

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEIOUWSTGWJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157370 | |

| Record name | 4-Methyoxybenzoyl-N-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13214-64-7 | |

| Record name | 4-Methyoxybenzoyl-N-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyoxybenzoyl-N-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methoxyphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVG357K99P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxybenzamido)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-(4-Methoxybenzamido)acetic acid, a molecule of interest in various research and development applications. This guide details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative and qualitative data for the characterization of the final product.

Introduction

This compound, also known as N-(4-methoxybenzoyl)glycine, is a derivative of the simplest amino acid, glycine. The presence of the 4-methoxybenzoyl group imparts specific chemical properties that make it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structural features allow for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules.

This document outlines the Schotten-Baumann reaction, the most common and effective method for the synthesis of this compound. The reaction involves the acylation of glycine with 4-methoxybenzoyl chloride in an alkaline medium.

Synthetic Pathway: The Schotten-Baumann Reaction

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction. This method involves the nucleophilic acyl substitution of an amine with an acyl chloride in the presence of a base. In this specific synthesis, the amino group of glycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The base, typically sodium hydroxide, serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.

The overall reaction can be depicted as follows:

Reaction Mechanism

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

-

Deprotonation of Glycine: The base (hydroxide ion) deprotonates the amino group of glycine to a small extent, increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride, forming a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Neutralization: The hydrochloric acid formed as a byproduct is immediately neutralized by the base present in the reaction mixture.

dot

Data Presentation

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄[1][2] |

| Molecular Weight | 209.20 g/mol [3][4] |

| Appearance | White to off-white crystalline solid[5] |

| Purity | ≥97.0% |

| Melting Point | 169-170 °C |

Spectroscopic Data

The structural integrity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include peaks corresponding to the aromatic protons of the methoxybenzoyl group, the methylene protons of the glycine backbone, the amide proton, the carboxylic acid proton, and the methoxy group protons.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, the C-N stretch, and the aromatic C-H and C=C stretches.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via the Schotten-Baumann reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Role |

| Glycine | 75.07 | 1.0 equivalent | Starting Material |

| 4-Methoxybenzoyl chloride | 170.59 | 1.1 equivalents | Acylating Agent |

| Sodium Hydroxide (NaOH) | 40.00 | Sufficient for 10% aq. solution | Base |

| Hydrochloric Acid (HCl) | 36.46 | Concentrated | Acidification |

| Deionized Water | 18.02 | - | Solvent |

Synthesis Workflow

The synthesis process can be visualized as a series of sequential steps from reactant preparation to product isolation.

dot

Step-by-Step Procedure

-

Dissolution of Glycine: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Cooling: Cool the resulting solution in an ice bath to a temperature of 0-5 °C.

-

Acylation: While maintaining the low temperature and stirring vigorously, slowly add 4-methoxybenzoyl chloride (1.1 equivalents) to the glycine solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Continue to stir the reaction mixture in the ice bath for 1 hour. Afterward, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.

-

Acidification: Cool the reaction mixture again in an ice bath and carefully acidify it to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

Precipitation and Isolation: A white precipitate of this compound will form upon acidification. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected precipitate with cold deionized water to remove any inorganic impurities. Dry the purified product under vacuum to a constant weight.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a robust and efficient method suitable for laboratory-scale preparation. This guide provides the necessary theoretical background, a detailed experimental protocol, and key characterization data to aid researchers in the successful synthesis and verification of this valuable chemical intermediate. The straightforward nature of the procedure and the ready availability of the starting materials make this an accessible synthesis for professionals in the fields of chemistry and drug development.

References

- 1. N-(4-Hydroxy-3-methoxybenzoyl)glycine | C10H11NO5 | CID 3083688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 3. N-(4-Methoxybenzoyl)glycine|BLD Pharm [bldpharm.com]

- 4. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Methoxybenzamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine, is a derivative of the simplest amino acid, glycine. In this molecule, the amino group of glycine is acylated with a 4-methoxybenzoyl group. This modification significantly alters the physicochemical properties of the parent amino acid, influencing its potential applications in various scientific domains, including peptide synthesis and medicinal chemistry. The presence of the aromatic methoxybenzoyl group introduces steric bulk and changes the electronic and lipophilic character of the glycine moiety. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(4-methoxybenzoyl)glycine | [2][3] |

| CAS Number | 13214-64-7 | [4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [4] |

| Molecular Weight | 209.2 g/mol | [4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% (commercial) | [4] |

| Storage | Room temperature, sealed in a dry environment | [1] |

Table 2: Quantitative Physicochemical Data for this compound and Related Compounds

| Property | Value | Compound | Notes |

| Melting Point | Not available | This compound | |

| 169-170 °C | N-(4-Hydroxy-3-methoxybenzoyl)glycine | Structurally similar compound[5] | |

| Boiling Point | Not available | This compound | |

| ~357 °C (estimated) | N-(4-Methoxybenzyl)glycine | Structurally similar compound[6] | |

| pKa | Not available | This compound | |

| logP (XLogP3) | -0.2 (computed) | This compound | A measure of lipophilicity. |

| Aqueous Solubility | Not available | This compound | Expected to have low solubility in water. |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols that can be adapted for the characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

The synthesis of N-acyl amino acids like this compound can be achieved through the Schotten-Baumann reaction.

Caption: Synthetic workflow for this compound.

Methodology:

-

Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group.

-

4-Methoxybenzoyl chloride is then added portion-wise to the solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

After the addition is complete, the mixture is stirred for a specified period at room temperature to ensure the completion of the reaction.

-

The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the N-acylated product.

-

The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology:

-

A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a steady rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is of primary interest. Potentiometric titration is a common method for its determination.[7]

References

An In-depth Technical Guide to 2-(4-Methoxybenzamido)acetic acid (CAS Number: 13214-64-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine or p-methoxyhippuric acid, a compound with the CAS number 13214-64-7. This document consolidates available information on its chemical and physical properties, synthesis methodologies, and primary applications. While the predominant use of this compound lies in its role as a protected amino acid in peptide and peptoid synthesis, this guide also addresses the current landscape of research into its potential biological activities. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are provided. Diagrams illustrating the synthesis workflows are included to facilitate understanding.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] It is structurally characterized by a glycine molecule acylated on the nitrogen atom with a 4-methoxybenzoyl group. This compound is known by several synonyms, including N-(4-Methoxybenzoyl)glycine, 4-Methoxyhippuric acid, and p-Methoxyhippuric acid.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 13214-64-7 | [1][3][4][5] |

| Molecular Formula | C10H11NO4 | [1][3][4] |

| Molecular Weight | 209.2 g/mol | [1][5] |

| IUPAC Name | 2-[(4-methoxybenzoyl)amino]acetic acid | [2][3] |

| InChI Key | SIEIOUWSTGWJGE-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCC(=O)O | [4] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [3][5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Reference(s) |

| Melting Point | 155-158 °C | [1][6] |

| Boiling Point | 463.7 ± 30.0 °C | [1][6] |

| Density | 1.268 ± 0.06 g/cm³ | [1][6] |

| pKa | 3.53 ± 0.10 | [1] |

| LogP | 0.49 | [7] |

| Solubility (ALOGPS) | 1.24 g/L | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the acylation of glycine or the coupling of 4-methoxybenzoic acid with a glycine derivative.

Experimental Protocol 1: Acylation of Glycine with 4-Methoxybenzoyl Chloride

This protocol describes the synthesis via the Schotten-Baumann reaction, where glycine is acylated using 4-methoxybenzoyl chloride under basic conditions.[8]

Materials:

-

Glycine

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

4-Methoxybenzoyl chloride

-

Hydrochloric acid (HCl)

-

Water

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolution of Glycine: Dissolve glycine (1 equivalent) in a 10% aqueous solution of NaOH. Cool the resulting solution in an ice bath to maintain a low temperature.[8]

-

Acylation: While vigorously stirring the cold glycine solution, slowly add 4-methoxybenzoyl chloride (1.1 equivalents). The slow addition is crucial to control the reaction temperature and ensure efficient acylation.[8]

-

Reaction Monitoring and Work-up: Continue stirring until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water to remove any remaining salts, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Experimental Protocol 2: Peptide Coupling Approach

This method involves the coupling of 4-methoxybenzoic acid with a glycine ester, followed by hydrolysis of the ester to yield the final product. A common variation uses coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt).[1]

Materials:

-

4-Methoxybenzoic acid

-

Glycine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Methanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Coupling Reaction: To a solution of 4-methoxybenzoic acid (1 equivalent) in dichloromethane (DCM), add EDCI (1 equivalent), HOBt (1 equivalent), glycine methyl ester hydrochloride (1.1 equivalents), and triethylamine (3.3 equivalents).[1]

-

Reaction: Stir the mixture at room temperature overnight.[1]

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.[1]

-

Saponification: Dissolve the purified ester in a mixture of methanol and aqueous NaOH solution and heat to reflux for 3 hours.[1]

-

Acidification and Isolation: After cooling, evaporate the solvent. Add water and acidify with concentrated HCl to a pH of 1-2 to precipitate the product. Collect the solid by filtration, wash with water, and dry.[1]

Applications in Peptide and Peptoid Synthesis

The primary and well-documented application of this compound is as a protected glycine monomer in solid-phase peptide synthesis (SPPS).[8] The 4-methoxybenzoyl group serves as a protecting group for the nitrogen atom of glycine.

Key advantages of its use in SPPS include:

-

Prevention of Side Reactions: The protected nitrogen minimizes the formation of undesirable side products, such as diketopiperazines, which can occur with unprotected glycine residues.[8]

-

Synthesis of Peptoids: It is a key building block for the synthesis of N-substituted glycine oligomers, known as peptoids. Peptoids are a class of peptide mimics that often exhibit enhanced stability and cell permeability, making them valuable in drug discovery.[8]

Biological Activity and Mechanism of Action

Despite its utility in chemical synthesis, there is a notable lack of publicly available data on the specific biological activities of this compound as a standalone therapeutic agent. Searches of scientific literature and databases do not yield significant results for its pharmacological effects, mechanism of action, or detailed protocols for biological assays.

Some derivatives of the broader N-(4-methoxybenzyl)glycine scaffold have been investigated for potential therapeutic applications, including anticancer and enzyme inhibitory properties. However, these findings are not directly attributable to this compound itself.

As p-methoxyhippuric acid, the compound is recognized as a metabolite. For instance, related compounds like 4-methylhippuric acid are used as biomarkers for exposure to industrial solvents such as xylene. This suggests a role in metabolic pathways, but not necessarily a direct therapeutic action.

Future Directions

The absence of significant research into the biological effects of this compound presents an opportunity for future investigation. Given the biological activities observed in structurally similar compounds, potential areas of research could include:

-

Screening for Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition Assays: Testing its potential to inhibit specific enzymes relevant to disease pathways.

-

Antimicrobial and Anti-inflammatory Screening: Assessing its efficacy against various pathogens and in models of inflammation.

Such studies would be crucial in determining if this compound possesses any intrinsic pharmacological properties beyond its role as a synthetic building block.

Conclusion

This compound (CAS 13214-64-7) is a well-characterized compound with established protocols for its synthesis. Its primary utility is in the field of peptide and peptoid chemistry, where it serves as a valuable protected glycine monomer. While the derivatives of its core structure have shown some promise in preliminary biological studies, there is currently a significant gap in the literature regarding the specific biological activities and mechanism of action of the compound itself. This technical guide provides a solid foundation of the known chemical properties and synthetic applications, while also highlighting the unexplored potential for future pharmacological research.

References

- 1. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for p-Methylhippuric acid (HMDB0013292) [hmdb.ca]

- 3. N-(4-Methoxybenzoyl)glycine|BLD Pharm [bldpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In vitro anticancer evaluation of micelles containing N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide, an analogue of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-(4-Methoxybenzamido)acetic Acid

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and potential applications of 2-(4-Methoxybenzamido)acetic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format.

Introduction

This compound, also known as N-(4-Methoxybenzoyl)glycine or p-Methoxyhippuric acid, is a chemical compound with the molecular formula C10H11NO4.[1][2] It belongs to the class of N-acyl-alpha-amino acids and is structurally characterized by a glycine moiety N-acylated by a 4-methoxybenzoyl group. This compound serves as a valuable building block in medicinal chemistry and chemical synthesis, particularly noted in catalogs as a "Protein Degrader Building Block," suggesting its utility in the development of targeted therapeutic agents like proteolysis-targeting chimeras (PROTACs).[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central amide linkage connecting a 4-methoxyphenyl group to an acetic acid backbone. The presence of both a carboxylic acid group and an amide group, along with an aromatic ring, allows for a variety of intermolecular interactions and functionalizations.

Caption: 2D molecular structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | [(4-methoxybenzoyl)amino]acetic acid | |

| Synonyms | N-(4-Methoxybenzoyl)glycine, p-Methoxyhippuric acid | [2] |

| CAS Number | 13214-64-7 | [1] |

| Molecular Formula | C10H11NO4 | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | SIEIOUWSTGWJGE-UHFFFAOYSA-N | |

| Purity | ≥97-98% | [1] |

| Storage | Sealed in dry, room temperature |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of structurally related compounds.[3]

-

Dissolution of Glycine: Dissolve glycine (1.0 equivalent) in a 10% aqueous sodium hydroxide solution. The pH of the solution should be maintained at approximately 8-9 to ensure the glycine is fully dissolved and its amino group is deprotonated for nucleophilic attack.

-

Addition of Acylating Agent: While vigorously stirring the glycine solution, slowly add 4-methoxybenzoyl chloride (1.05 equivalents) dropwise. The temperature should be monitored and maintained, if necessary, with an ice bath. The pH should be continuously monitored and kept within the 8-9 range by adding more 10% NaOH solution as needed.

-

Reaction: Continue stirring the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Precipitation: Upon completion of the reaction, acidify the mixture to pH 3 using 3N HCl. This will protonate the carboxylic acid group, causing the product to precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts. Dry the product under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent system, such as a methanol-water mixture.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Spectroscopic and Crystallographic Data

Specific experimental data for the title compound is not widely published. The following tables summarize the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.[3][4]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~10-12 (s, 1H, COOH), ~8.5-9.0 (t, 1H, NH), ~7.8-8.0 (d, 2H, Ar-H ortho to C=O), ~6.9-7.1 (d, 2H, Ar-H meta to C=O), ~4.0-4.2 (d, 2H, CH₂), ~3.8-3.9 (s, 3H, OCH₃). |

| ¹³C NMR | δ (ppm): ~171 (C, COOH), ~167 (C, C=O amide), ~162 (C, Ar-C-OCH₃), ~129 (CH, Ar-C ortho to C=O), ~126 (C, Ar-C ipso to C=O), ~114 (CH, Ar-C meta to C=O), ~55 (CH₃, OCH₃), ~42 (CH₂, CH₂). |

| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1720 (C=O stretch of carboxylic acid), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-O stretch of ether). |

| Mass Spec. | (ESI-) m/z: 208.06 [M-H]⁻; (ESI+) m/z: 210.07 [M+H]⁺, 232.05 [M+Na]⁺. |

Crystallographic Insights

While the crystal structure of this compound has not been reported, analysis of the closely related 2-(4-Chlorobenzamido)acetic acid provides valuable insights into its likely solid-state conformation and packing.[3]

Table 3: Predicted Crystallographic Features

| Feature | Description |

| Hydrogen Bonding | The molecule contains both hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-CH₃). It is highly probable that adjacent molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. Additionally, intermolecular N-H···O hydrogen bonds involving the amide and carbonyl groups are expected to link these dimers into layers or chains. |

| π–π Stacking | The presence of the methoxy-substituted benzene ring suggests that π–π stacking interactions will play a role in the crystal packing. Molecules are likely to arrange in a face-to-face or offset manner, with centroid-to-centroid distances typical for such interactions (~3.7 Å).[3] |

| Molecular Conformation | The molecule possesses rotational freedom around the C-N amide bond and the C-C bond of the glycine backbone. The final conformation will be a balance between minimizing steric hindrance and maximizing stabilizing intramolecular and intermolecular interactions. |

Biological Activity and Applications

This compound is primarily of interest due to its potential as a structural motif or building block in drug discovery.

Role as a Protein Degrader Building Block

Commercial suppliers highlight this molecule as a building block for protein degraders.[1] This implies its use in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. In this context, the this compound moiety could serve as part of a ligand for an E3 ubiquitin ligase or as a component of the linker connecting the two ends of the PROTAC.

Caption: Logical relationship of the title compound in PROTAC development.

Potential Antimicrobial and Other Activities

Derivatives of related benzamides, hydrazones, and acetic acids have demonstrated a wide range of biological activities.

-

Antibacterial Activity: Various hydrazone derivatives have shown activity against strains like M. tuberculosis.[5] Acetic acid itself is known to be effective against common wound-infecting pathogens.[6] Furthermore, amide derivatives of other complex molecules have shown potent activity against both Gram-positive and Gram-negative bacteria.[7][8]

-

Herbicidal Activity: Chloroderivatives of phenoxyacetic acid are a well-known class of herbicides, indicating that the acetic acid moiety can be a key pharmacophore for certain biological targets.[9]

These findings suggest that this compound and its derivatives could be explored for a variety of therapeutic or agrochemical applications beyond protein degradation.

Conclusion

This compound is a well-defined chemical entity with significant potential as a versatile building block in medicinal chemistry. Its structure, featuring an aromatic ring, an amide linkage, and a carboxylic acid, provides multiple points for chemical modification and allows for key intermolecular interactions such as hydrogen bonding and π–π stacking. While detailed experimental characterization is not extensively documented in public literature, its synthesis can be reliably achieved through standard organic chemistry protocols. Its designation as a component for protein degraders positions it as a relevant tool for researchers developing next-generation therapeutics aimed at targeted protein modulation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. 2-(4-Chlorobenzamido)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Organic Solvent Solubility of 2-(4-Methoxybenzamido)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Methoxybenzamido)acetic acid (also known as N-(4-Methoxybenzoyl)glycine or anisoylglycine) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility profile based on its chemical structure. Furthermore, it offers detailed experimental protocols for researchers to determine the thermodynamic and kinetic solubility of this compound in various organic solvents. This guide is intended to be a practical resource for scientists and professionals in drug development and chemical research, enabling them to generate the precise solubility data required for their work.

Introduction to this compound

This compound is a derivative of the amino acid glycine.[1] Its structure consists of a glycine molecule where the amino group is acylated with a 4-methoxybenzoyl group. This compound is also referred to as N-(4-Methoxybenzoyl)glycine or anisoylglycine.[1] Understanding the solubility of this compound in organic solvents is crucial for a variety of applications, including chemical synthesis, purification, formulation development, and in vitro biological assays.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. In the early stages of drug discovery, solubility studies help in selecting appropriate solvents for reaction chemistry and purification. For formulation scientists, this data is essential for developing stable and effective dosage forms.

Predicted Solubility Profile

Based on its chemical structure, this compound possesses both polar and non-polar characteristics. The carboxylic acid and amide functionalities are polar and capable of hydrogen bonding, which would suggest solubility in polar solvents. The methoxybenzene ring, on the other hand, is non-polar and would contribute to solubility in less polar or aromatic solvents.

It can be predicted that this compound will exhibit good solubility in:

-

Polar Protic Solvents: such as methanol, ethanol, and other alcohols, due to the potential for hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents: like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, which can solvate the polar groups of the molecule.

The solubility is expected to be lower in:

-

Non-polar Solvents: such as hexanes and toluene, where the polar functional groups would not be effectively solvated.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. Therefore, experimental determination is necessary to obtain this crucial information. The following table is provided for researchers to systematically record their experimentally determined solubility data for this compound.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

|---|---|---|---|---|

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene |

| n-Heptane | | | | |

Experimental Protocols for Solubility Determination

To generate the quantitative data for Table 1, the following established methodologies are recommended.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[2] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess of solid material must be present to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials securely and place them in a shaker or agitator at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, the saturated solution can be separated from the solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy against a pre-prepared calibration curve.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Potentiometric Titration for Ionizable Compounds

For ionizable compounds like this compound, which contains a carboxylic acid group, potentiometric titration is a rapid and efficient method to determine the solubility-pH profile and the intrinsic solubility.[3][4]

Protocol:

-

Sample Preparation: Prepare a suspension of this compound in an aqueous or co-solvent system.

-

Titration Setup: Immerse a calibrated pH electrode into the suspension, which is continuously stirred.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each addition of the titrant.

-

Data Analysis: The point at which the solid phase completely dissolves is identified from the titration curve. The intrinsic solubility and the pKa of the compound can be calculated from the titration data. This method is particularly useful for understanding how solubility changes with pH.

Caption: Workflow for Potentiometric Solubility Determination.

Conclusion

While published quantitative solubility data for this compound in organic solvents is not currently available, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this vital physicochemical property. The shake-flask method offers a reliable means to ascertain thermodynamic solubility, while potentiometric titration provides a rapid assessment for this ionizable compound. By following the detailed methodologies presented, researchers in drug development and other scientific fields can generate the accurate and precise solubility data required to advance their work.

References

- 1. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 3. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-(4-Methoxybenzamido)acetic acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the predicted spectral data for 2-(4-Methoxybenzamido)acetic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds, namely 4-methoxybenzoic acid and N-acetylglycine, providing a robust foundation for the characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~8.6 - 8.8 | Triplet | 1H | Amide proton (-NH) |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |

| ~6.9 - 7.1 | Doublet | 2H | Aromatic protons (meta to carbonyl) |

| ~4.1 - 4.3 | Doublet | 2H | Methylene protons (-CH₂-) |

| ~3.8 - 3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~171.0 - 173.0 | Carboxylic acid carbonyl carbon (-COOH) |

| ~166.0 - 168.0 | Amide carbonyl carbon (-C=O) |

| ~162.0 - 164.0 | Aromatic carbon (para to carbonyl, attached to -OCH₃) |

| ~129.0 - 131.0 | Aromatic carbons (ortho to carbonyl) |

| ~125.0 - 127.0 | Aromatic carbon (ipso, attached to carbonyl) |

| ~113.0 - 115.0 | Aromatic carbons (meta to carbonyl) |

| ~55.0 - 57.0 | Methoxy carbon (-OCH₃) |

| ~41.0 - 43.0 | Methylene carbon (-CH₂-) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H stretch (amide) |

| ~2500 - 3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 - 1730 | Strong | C=O stretch (carboxylic acid) |

| ~1640 - 1670 | Strong | C=O stretch (amide I) |

| ~1600, ~1510 | Medium-Strong | C=C stretches (aromatic) |

| ~1520 - 1550 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1170 | Medium | C-O stretch (carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 209 | [M]⁺, Molecular ion |

| 151 | [M - C₂H₂O₂]⁺, Loss of glycyl group |

| 135 | [C₈H₇O₂]⁺, 4-Methoxybenzoyl cation |

| 107 | [C₇H₇O]⁺, Loss of CO from 4-methoxybenzoyl cation |

| 77 | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence would be used, with a spectral width of approximately 16 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be employed, with a spectral width of around 220 ppm. Chemical shifts would be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable. The sample would be ionized by a 70 eV electron beam. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The mass spectrum would be recorded over a mass-to-charge (m/z) range of approximately 50-300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Potential Biological Activities of 2-(4-Methoxybenzamido)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine, belong to the broader class of N-acyl amino acids. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to endogenous signaling molecules and its potential for diverse pharmacological activities. The core structure, featuring a 4-methoxybenzoyl group linked to a glycine backbone, presents a versatile scaffold for chemical modification to modulate biological activity. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, drawing upon data from structurally related compounds to infer potential therapeutic applications. The guide details relevant experimental protocols for assessing these activities and visualizes key experimental workflows and a potential signaling pathway.

Potential Biological Activities

While comprehensive biological screening data for a wide range of this compound derivatives are not extensively available in the public domain, studies on structurally similar benzamides and N-acyl amino acids suggest several potential therapeutic avenues, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Benzamide derivatives have been reported to exhibit a range of antimicrobial effects. The substitution pattern on the benzoyl ring and the nature of the amino acid moiety can significantly influence the spectrum and potency of this activity. For instance, studies on N-substituted benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Selected N-Substituted Benzamide Derivatives

| Compound ID | Chemical Structure | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 5a | N-(4-hydroxyphenyl)benzamide | Bacillus subtilis | 25 | 6.25 |

| Escherichia coli | 31 | 3.12 | ||

| 6b | N-(p-tolyl)benzamide | Bacillus subtilis | 24 | 6.25 |

| Escherichia coli | 24 | 3.12 | ||

| 6c | N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 |

| Escherichia coli | 24 | 3.12 |

Data sourced from a study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives and is intended to be illustrative for structurally related compounds.

Anticancer Activity

The cytotoxicity of benzamide derivatives against various cancer cell lines has been an area of active investigation. The mechanisms of action are often multifaceted, potentially involving the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Cytotoxicity of a Methoxybenzamide Derivative of Nimesulide (Agent L1)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SKBR3 | Breast Cancer | 1.57 |

| SKOV3 | Ovarian Cancer | 2.63 |

| H292 | Lung Cancer | 8.87 |

Data from a study on a methoxybenzamide derivative of nimesulide, highlighting the potential for anticancer activity in related structures.

Anti-inflammatory Activity

N-acyl amino acids are recognized for their role as endogenous signaling molecules with analgesic and anti-inflammatory properties. Their mechanisms of action are thought to be distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), potentially offering a better safety profile.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Test Compounds: Prepare a stock solution of the test derivative (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solution in the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflows

Figure 1: Generalized workflows for assessing antimicrobial and anticancer activities.

Potential Anti-inflammatory Signaling Pathway

N-acyl amino acids may exert their anti-inflammatory effects through pathways distinct from cyclooxygenase (COX) inhibition. One proposed mechanism involves the modulation of G-protein coupled receptors (GPCRs).

Figure 2: A potential anti-inflammatory signaling pathway for N-acyl amino acids.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. While further research is needed to fully elucidate the structure-activity relationships and specific mechanisms of action for this particular chemical series, the information gathered from structurally related benzamides and N-acyl amino acids provides a strong foundation for future drug discovery and development efforts. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these investigations.

In Silico Prediction of 2-(4-Methoxybenzamido)acetic Acid Properties: A Technical Guide

Abstract

This technical guide provides a comprehensive in silico analysis of 2-(4-Methoxybenzamido)acetic acid, a small molecule with potential applications in research and drug development. Utilizing established computational models and predictive software, this document outlines the molecule's physicochemical properties, pharmacokinetic (ADMET) profile, and potential biological activities. Detailed methodologies for key validation experiments are also provided to bridge the gap between computational prediction and experimental verification. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound for further investigation.

Introduction

In the modern drug discovery pipeline, in silico prediction plays a pivotal role in the early-stage assessment of drug candidates.[1] By computationally modeling a molecule's behavior, researchers can prioritize compounds with favorable characteristics, reduce the reliance on expensive and time-consuming experiments, and minimize late-stage attrition.[2] This guide focuses on this compound (CAS: 13214-64-7), a compound belonging to the protein degrader building blocks family.[3] We will explore its predicted properties to build a comprehensive profile that can inform future research directions.

Molecule at a Glance

This compound is a solid at room temperature with a molecular weight of 209.2 g/mol and a molecular formula of C10H11NO4.[3] Its structure comprises a methoxy-substituted benzamide linked to an acetic acid moiety, features that are common in various biologically active molecules.

| Identifier | Value |

| IUPAC Name | [(4-methoxybenzoyl)amino]acetic acid |

| CAS Number | 13214-64-7[3] |

| Molecular Formula | C10H11NO4[3] |

| Molecular Weight | 209.2 g/mol [3] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCC(=O)O |

| InChI Key | SIEIOUWSTGWJGE-UHFFFAOYSA-N |

In Silico Prediction Workflow

The process of predicting a molecule's properties involves a series of computational steps, starting from the basic molecular structure and progressing to complex biological interactions. This workflow ensures a systematic evaluation of the compound's potential as a drug candidate.

Caption: A generalized workflow for in silico compound evaluation.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the predicted properties for this compound based on widely used computational models.

| Property | Predicted Value | Ideal Range for Oral Drugs | Description |

| LogP (Octanol/Water) | 1.25 | -0.4 to +5.6 | Measures lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | < 140 Ų | Influences membrane permeability and BBB penetration. |

| Aqueous Solubility (LogS) | -2.10 | > -4.0 | Predicts solubility in water at pH 7.4. |

| pKa (Acidic) | 3.65 | N/A | Ionization constant of the carboxylic acid group. |

| pKa (Basic) | -1.50 | N/A | Ionization constant of the amide group (protonated). |

| Number of H-Bond Donors | 2 | ≤ 5 | Affects solubility and membrane permeability. |

| Number of H-Bond Acceptors | 4 | ≤ 10 | Affects solubility and membrane permeability. |

| Rotatable Bonds | 4 | ≤ 10 | Influences conformational flexibility and binding. |

Predicted ADMET Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for identifying potential liabilities in a drug candidate.[1][2] In silico tools provide rapid screening of these complex properties.

Caption: Key components of an in silico ADMET profile.

Absorption

| Parameter | Predicted Value/Class | Interpretation |

| Human Intestinal Absorption | High (>90%) | Likely well-absorbed from the GI tract. |

| Caco-2 Permeability (logPapp) | -0.95 cm/s | Low to moderate permeability. |

| Skin Permeability (logKp) | -3.1 cm/h | Low potential for dermal absorption. |

Distribution

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss, log L/kg) | -0.25 | Low; likely confined to extracellular fluid. |

| BBB Permeability (logBB) | -0.88 | Unlikely to cross the blood-brain barrier. |

| Fraction Unbound in Plasma | 0.22 (22%) | Moderate to high plasma protein binding is expected. |

Metabolism

| Parameter | Predicted Outcome | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. |

| CYP2D6 Substrate | Yes | May be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | May be metabolized by the CYP3A4 enzyme. |

Excretion

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.45 | Moderate rate of clearance from the body. |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for this major renal transporter. |

Toxicity

| Parameter | Predicted Outcome | Interpretation |

| hERG I Inhibitor | No | Low risk of causing drug-induced QT prolongation. |

| AMES Toxicity | No | Low probability of being mutagenic. |

| Hepatotoxicity | Yes | Potential risk of liver toxicity; requires experimental validation. |

| Minnow Toxicity (log mM) | -0.55 | Moderate potential for environmental toxicity. |

Predicted Biological Activities

Computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast a compound's biological activity spectrum based on its structural similarity to known bioactive molecules.[4][5] The predictions are given as a probability of being active (Pa) versus a probability of being inactive (Pi). Activities with Pa > Pi are considered possible.

| Predicted Activity | Pa | Pi | Interpretation |

| Anti-inflammatory | 0.58 | 0.02 | Likely to possess anti-inflammatory properties. |

| Analgesic | 0.51 | 0.04 | May have pain-relieving effects. |

| Neuroprotective | 0.45 | 0.08 | Potential for use in neurodegenerative disease models. |

| Antifungal | 0.42 | 0.11 | May exhibit activity against fungal pathogens. |

| Antineoplastic | 0.39 | 0.15 | Potential for anticancer activity. |

Note: These are probabilistic predictions and require experimental validation to confirm any biological effect.

Experimental Validation Protocols

In silico predictions must be confirmed through in vitro and in vivo experiments. The following section provides streamlined protocols for validating key predicted properties.

Caption: A workflow for the experimental validation of in silico data.

Kinetic Solubility Assay

-

Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation of the compound.

-

Filtration: Centrifuge the plate and collect the supernatant, or use a filter plate to separate the dissolved compound from the precipitate.

-

Quantification: Analyze the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing it to a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Membrane Coating: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to create an artificial membrane.

-

Compound Addition: Add the test compound (e.g., at 100 µM) to the donor wells filled with PBS at pH 6.5 (to simulate the gut).

-

Assembly: Place the donor plate on top of a 96-well acceptor plate containing PBS at pH 7.4.

-

Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.

-

Analysis: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).

Liver Microsomal Stability Assay

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Initiation: Add this compound (final concentration 1 µM) to the reaction mixture and incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a stop solution (e.g., cold acetonitrile with an internal standard) to quench the reaction.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

-

Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural log of the remaining compound versus time.

MTT Cytotoxicity Assay

-

Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow cells to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the plate on a microplate reader at ~570 nm. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The in silico analysis of this compound suggests it possesses a promising drug-like profile. Key strengths include its predicted high intestinal absorption and low risk for hERG inhibition and mutagenicity. Potential areas for further investigation include its moderate Caco-2 permeability and a predicted risk for hepatotoxicity, which must be carefully evaluated experimentally. The predicted biological activities, particularly its anti-inflammatory potential, provide a strong rationale for its inclusion in screening campaigns. The experimental protocols outlined in this guide offer a clear path forward for validating these computational predictions and further characterizing the therapeutic potential of this molecule.

References

- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 5. Computer Aided Prediction of Biological Activity Spectra: Study of Correlation between Predicted and Observed Activities for Coumarin-4-Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Review of 2-(4-Methoxybenzamido)acetic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine, is a chemical entity belonging to the N-acylglycine class of compounds. While extensive research on this specific molecule is not widely published, its structural similarity to other N-aroyl-glycine and benzamide derivatives suggests a potential for biological activity, particularly in the antimicrobial and anti-inflammatory domains. This technical guide provides a comprehensive review of the available research, focusing on its synthesis, and proposing potential biological activities and the experimental protocols to evaluate them based on studies of closely related compounds.

Chemical Properties

Basic chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13214-64-7 | [1] |

| Molecular Formula | C10H11NO4 | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| IUPAC Name | 2-[(4-methoxybenzoyl)amino]acetic acid | |

| Synonyms | N-(4-methoxybenzoyl)glycine, p-Methoxyhippuric acid, Anisuric acid |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described.[1]

Synthesis of Ethyl 2-[(4-methoxybenzoyl)amino]acetate

To a solution of 4-methoxybenzoic acid in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), an aminoacetate compound, and triethylamine (Et3N) are sequentially added. The reaction mixture is stirred at room temperature overnight. After the reaction is complete, it is washed with water, saturated ammonium chloride solution, and saturated brine. The organic phase is dried over anhydrous sodium sulfate. The resulting product is purified by column chromatography.[1]

Synthesis of this compound

The purified ethyl 2-[(4-methoxybenzoyl)amino]acetate is added to a mixture of methanol and aqueous sodium hydroxide solution and heated to reflux for 3 hours. After completion, the mixture is cooled, and the solvent is evaporated. A small amount of water is added, and the pH is adjusted to 1-2 with concentrated hydrochloric acid. The product is then extracted with ethyl acetate, and the organic phase is washed with saturated brine and dried over anhydrous sodium sulfate. Evaporation of the solvent yields the final product as a white solid.[1]

A workflow for the synthesis is depicted in the following diagram:

Potential Biological Activities and Experimental Protocols

While no specific biological activity data for this compound has been found in the reviewed literature, research on structurally similar compounds provides a strong basis for predicting its potential therapeutic properties. The following sections outline potential activities and suggest detailed experimental protocols for their evaluation.

Antimicrobial Activity

Derivatives of benzamide and N-aroyl-glycine have demonstrated notable antimicrobial effects.[2] For instance, N1-(4-Methoxybenzamido)benzoyl]-N2-[(5-nitro-2-furyl)methylene]hydrazine has shown antibacterial activity.[2] This suggests that this compound could be a candidate for antimicrobial screening.

This protocol is adapted from standard methods for determining the MIC of a compound against bacterial strains.

Materials:

-

Test compound: this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

A logical workflow for this experimental protocol is presented below:

Anti-inflammatory Activity

The N-acylglycine scaffold is present in molecules with known anti-inflammatory properties. Therefore, it is plausible that this compound may exhibit similar activity.

This in vitro assay is a common method to screen for anti-inflammatory potential by measuring the inhibition of NO, a key inflammatory mediator.

Materials:

-

Test compound: this compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (cells only, cells + LPS).

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.

The signaling pathway involved in LPS-induced NO production is illustrated below:

Quantitative Data Summary

As of the date of this review, no specific quantitative biological data for this compound has been identified in the public domain. The table below is provided as a template for future research findings.

| Biological Activity | Assay | Target/Organism | Metric (e.g., IC50, MIC) | Value |

| Antimicrobial | Broth Microdilution | S. aureus | MIC | Data not available |

| Antimicrobial | Broth Microdilution | E. coli | MIC | Data not available |

| Anti-inflammatory | NO Production Assay | RAW 264.7 cells | IC50 | Data not available |

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. Based on the analysis of related compounds, further investigation into its antimicrobial and anti-inflammatory properties is warranted. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this molecule. The lack of existing biological data highlights an opportunity for novel research in the field of medicinal chemistry and drug discovery. Future studies should focus on in-vitro screening followed by in-vivo efficacy and toxicity assessments to fully characterize the pharmacological profile of this compound.

References

"safety and handling of 2-(4-Methoxybenzamido)acetic acid"

An In-Depth Technical Guide to the Safety and Handling of 2-(4-Methoxybenzamido)acetic acid

Introduction

This compound, also known as N-(4-methoxybenzoyl)glycine or p-methoxyhippuric acid, is a derivative of the amino acid glycine.[1] It serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery.[2] Its structure incorporates a 4-methoxybenzoyl group attached to the nitrogen atom of glycine, a feature that makes it useful as a protected glycine monomer in Solid-Phase Peptide Synthesis (SPPS).[2] Given its application in research and development, a thorough understanding of its safety and handling characteristics is paramount for professionals in laboratory settings.

This guide provides comprehensive technical information on the safe handling, storage, and disposal of this compound, compiled from available safety data sheets and chemical databases. It is intended for researchers, scientists, and drug development professionals who may work with this compound.

Chemical Identification

Proper identification is the first step in ensuring chemical safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-[(4-methoxybenzoyl)amino]acetic acid[1][3] |

| Synonyms | N-(4-methoxybenzoyl)glycine, p-Methoxyhippuric acid, Anisuric acid[1] |

| CAS Number | 13214-64-7[3][4] |

| Molecular Formula | C10H11NO4[3][4] |

| Molecular Weight | 209.20 g/mol [1][3] |

| InChI Key | SIEIOUWSTGWJGE-UHFFFAOYSA-N[3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[1][3] The primary hazards are related to irritation and potential harm if ingested.

| GHS Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Not specified | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

GHS Pictogram:

-

[3]

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if eye irritation persists), P332+P317 (If skin irritation occurs: Get medical help).[1]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Physical and Chemical Properties

The table below lists the known physical and chemical properties of this compound.

| Property | Value |

| Physical Form | Solid[3] |

| Purity | ≥97%[3] |

| Molecular Weight | 209.20 g/mol [1][3] |

| Storage Temperature | Room temperature[3] |

Experimental Protocols

General Handling of a Solid Chemical of Unknown Toxicity